![molecular formula C12H15NO B11925931 2-Hydroxy-6-phenylhexanenitrile CAS No. 288863-28-5](/img/structure/B11925931.png)
2-Hydroxy-6-phenylhexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-phenylhexanenitrile is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a hexane chain with a phenyl group (-C6H5) at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-phenylhexanenitrile can be achieved through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide (HCN) to a suitable aldehyde or ketone, followed by hydrolysis. For instance, the reaction of 6-phenylhexanal with HCN in the presence of a base can yield the desired hydroxynitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-phenylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for converting nitriles to amines.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions involving the hydroxyl group
Major Products Formed
Oxidation: Formation of 6-phenylhexanoic acid.
Reduction: Formation of 2-amino-6-phenylhexane.
Substitution: Formation of 2-alkoxy-6-phenylhexanenitrile or 2-acetoxy-6-phenylhexanenitrile
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-phenylhexanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-phenylhexanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-2-methylpropanenitrile
- 2-Hydroxy-2-phenylpropanenitrile
- 2-Hydroxy-6-methylhexanenitrile
Uniqueness
2-Hydroxy-6-phenylhexanenitrile is unique due to the presence of both a hydroxyl and a nitrile group on a hexane chain with a phenyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
288863-28-5 |
---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-hydroxy-6-phenylhexanenitrile |
InChI |
InChI=1S/C12H15NO/c13-10-12(14)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-9H2 |
InChI-Schlüssel |
DYLWAQBBAIIOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.